Phenylacetaldehyde dimethyl acetal

Catalog No.
S1511391
CAS No.
101-48-4
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylacetaldehyde dimethyl acetal

CAS Number

101-48-4

Product Name

Phenylacetaldehyde dimethyl acetal

IUPAC Name

2,2-dimethoxyethylbenzene

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

WNJSKZBEWNVKGU-UHFFFAOYSA-N

SMILES

COC(CC1=CC=CC=C1)OC

Solubility

Insoluble in water; soluble in oils, propylene glycol
1 mL in 2 mL 70% ethanol (in ethanol)

Canonical SMILES

COC(CC1=CC=CC=C1)OC

Phenylacetaldehyde dimethyl acetal, with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol, is a colorless to light yellow liquid known for its strong, green-earthy, and floral-stem-like odor. It is classified as a hazardous substance under the Occupational Safety and Health Administration standards, primarily due to its flammability and potential to cause serious eye irritation . The compound is often utilized in the fragrance industry for its unique aromatic properties and versatility in various formulations.

Organic Synthesis:

  • Protecting Group Chemistry: (2,2-Dimethoxyethyl)benzene serves as a protecting group for carbonyl (C=O) functionalities in organic synthesis. It reacts with aldehydes and ketones to form acetals, which are stable under various reaction conditions but can be readily cleaved to regenerate the original carbonyl group. This allows for selective modification of other functional groups in the molecule without affecting the carbonyl group.

Polymer Chemistry:

  • Monomer for Polymer Synthesis: (2,2-Dimethoxyethyl)benzene can be used as a monomer for the synthesis of various polymers. The presence of the ether and aromatic groups in its structure provides versatility for the design of polymers with specific properties, such as thermal stability and biodegradability. Research is ongoing to explore its potential in the development of new functional polymers.

Material Science:

  • Solvent and Plasticizer: Due to its non-polar nature and good miscibility with various organic materials, (2,2-Dimethoxyethyl)benzene finds application as a solvent in material science research. Additionally, it can act as a plasticizer, improving the flexibility and workability of certain polymers.

Pharmaceutical Research:

  • Drug Delivery Studies: The lipophilic nature of (2,2-Dimethoxyethyl)benzene makes it a potential candidate for drug delivery studies. Its ability to form acetals with bioactive molecules could be explored for controlled drug release applications. However, further research is needed to evaluate its suitability and potential toxicity in this context.
Typical of acetal compounds. These include:

  • Hydrolysis: In the presence of water and acid, phenylacetaldehyde dimethyl acetal can revert to phenylacetaldehyde and methanol.
  • Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid under appropriate conditions.
  • Condensation Reactions: This compound can participate in condensation reactions with other carbonyl compounds or alcohols, leading to the formation of more complex molecules.

Phenylacetaldehyde dimethyl acetal can be synthesized through various methods:

  • Acetalization Reaction: The most common method involves reacting phenylacetaldehyde with methanol in the presence of an acid catalyst. This reaction typically requires controlled conditions to ensure high yields.
    Phenylacetaldehyde+2MethanolAcid CatalystPhenylacetaldehyde Dimethyl Acetal+Water\text{Phenylacetaldehyde}+2\text{Methanol}\xrightarrow{\text{Acid Catalyst}}\text{Phenylacetaldehyde Dimethyl Acetal}+\text{Water}
  • Reduction of Phenylacetaldehyde Dimethyl Acetate: Another method includes the reduction of phenylacetaldehyde dimethyl acetate using reducing agents such as lithium aluminum hydride.

Phenylacetaldehyde dimethyl acetal finds applications primarily in:

  • Fragrance Industry: It is widely used as a fragrance ingredient due to its pleasant scent profile, contributing green and floral notes to perfumes.
  • Flavoring Agent: The compound may also be utilized in food products for flavor enhancement, although this use is less common.
  • Chemical Intermediate: It serves as an intermediate in organic synthesis for various chemical compounds.

Several compounds share structural similarities with phenylacetaldehyde dimethyl acetal. Here are some notable examples:

Compound NameChemical FormulaKey Features
Benzaldehyde Dimethyl AcetalC₉H₁₂O₂Used in flavors; has a sweet almond scent
2-Methoxybenzaldehyde Dimethyl AcetalC₁₁H₁₄O₂Exhibits floral notes; used in perfumery
Cinnamaldehyde Dimethyl AcetalC₉H₁₂O₂Known for spicy aroma; used in flavoring applications

Uniqueness of Phenylacetaldehyde Dimethyl Acetal

Phenylacetaldehyde dimethyl acetal stands out due to its specific green-earthy aroma that complements various floral fragrances. Its ability to blend well with other fragrance components makes it a valuable ingredient in creating complex scent profiles, distinguishing it from other acetals that may have more singular or less versatile aromatic characteristics .

Physical Description

Colourless liquid; powerful green-earthy, flower stem like odou

XLogP3

2.1

Boiling Point

220.0 °C

Density

d180 1
1.000-1.006

UNII

P8C94L4MUR

GHS Hazard Statements

Aggregated GHS information provided by 1598 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 1598 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 1595 of 1598 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

101-48-4

Wikipedia

Phenyl acetaldehyde dimethyl acetal

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Benzene, (2,2-dimethoxyethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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